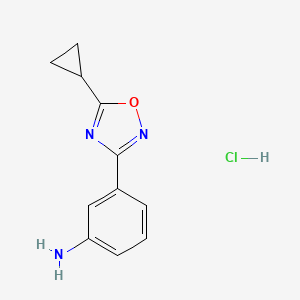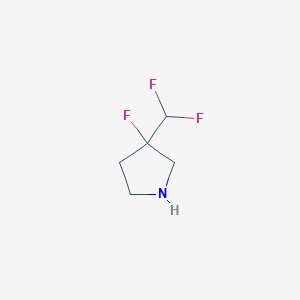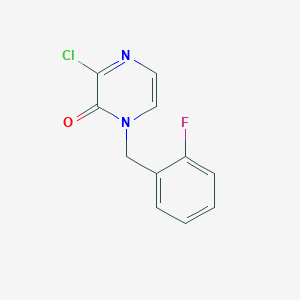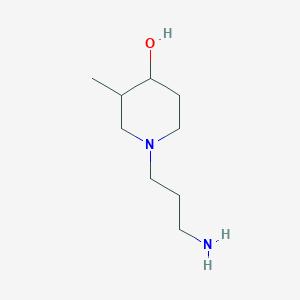
3-(5-环丙基-1,2,4-恶二唑-3-基)苯胺盐酸盐
描述
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
中枢神经系统疾病
该化合物是一种新型的苯二氮卓类激动剂 . 它已被用于治疗中枢神经系统疾病,尤其是抽搐和焦虑状态 . 这使其成为精神药物应用的潜在候选者 .
抗感染剂
1,2,4-恶二唑是该化合物的一部分,已被合成作为抗感染剂 . 它们已显示出抗菌,抗病毒,抗利什曼原虫活性 . 这表明该化合物可能被用于治疗各种传染病。
抗癌应用
恶二唑已被确定具有潜在的抗癌应用 . 因此,该化合物可能被用于癌症研究和治疗。
血管扩张剂应用
恶二唑也已被确定为潜在的血管扩张剂 . 这表明该化合物可能被用于治疗需要血管扩张的疾病。
抗惊厥应用
如前所述,该化合物已被用于治疗抽搐 . 这表明它可能被用作抗惊厥药。
抗糖尿病应用
恶二唑已被确定为潜在的抗糖尿病剂 . 这表明该化合物可能被用于治疗糖尿病。
抗黄病毒活性
1,2,4-恶二唑衍生物已显示出对ZIKV和其他具有重要医学意义的黄病毒(包括DENV,JEV和经典猪瘟病毒(CSFV))具有有效的抗病毒活性 . 这表明该化合物可能被用于抗病毒研究和治疗。
乙酰胆碱酯酶抑制剂
5-苯基-1,3,4-恶二唑衍生物已被评估为乙酰胆碱酯酶抑制剂 . 这表明该化合物可能被用于治疗与乙酰胆碱酯酶活性相关的疾病,例如阿尔茨海默病。
生化分析
Biochemical Properties
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to bind with high affinity to benzodiazepine receptors, exhibiting both agonist and antagonist activities . This interaction suggests its potential use in modulating neurotransmitter activity and influencing central nervous system functions. Additionally, the compound’s structure allows it to participate in hydrogen bonding, which is crucial for its interaction with target biomolecules .
Cellular Effects
The effects of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in neurotransmission and synaptic plasticity . Furthermore, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to benzodiazepine receptors highlights its role in modulating neurotransmitter activity . Additionally, it can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The hydrogen bond acceptor properties of the compound’s oxadiazole ring play a crucial role in its binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal central nervous system depression, while higher doses can lead to significant changes in behavior and cellular function . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound undergoes multi-step processes involving both oxidation and conjugation reactions . These metabolic pathways influence the compound’s overall activity and its effects on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical activity .
属性
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7;/h1-3,6-7H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLJFKFOHOULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)

![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)





![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)




